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Compound of Interest

Compound Name: TAT (48-57)

Cat. No.: B15564897

For Researchers, Scientists, and Drug Development Professionals

The TAT (48-57) peptide, derived from the trans-activator of transcription (Tat) protein of the
Human Immunodeficiency Virus-1 (HIV-1), has garnered significant attention in the scientific
community for its remarkable ability to traverse cellular membranes. This property has
positioned it as a prominent cell-penetrating peptide (CPP) with vast potential for drug delivery
and therapeutic applications. This technical guide provides a comprehensive overview of the
core biophysical properties of the TAT (48-57) peptide, detailing its structure, membrane
translocation mechanisms, and the experimental methodologies used for its characterization.

Core Properties of TAT (48-57) Peptide

The TAT (48-57) peptide is a short, 10-amino acid sequence rich in basic residues, which is
central to its function.

Amino Acid Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gin-Arg-Arg-Arg[1][2]

This sequence can also be represented by the single-letter codes: GRKKRRQRRR. The
presence of six arginine and two lysine residues confers a strong positive charge to the peptide
at physiological pH, a critical feature for its interaction with negatively charged cell membranes.

[3]14]

Structural Characteristics
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In aqueous solution, the TAT (48-57) peptide predominantly exists in a random coil

conformation.[5][6] However, upon interaction with membrane mimetic environments, such as

in the presence of trifluoroethanol (TFE), it can adopt a more ordered helical structure.[6][7]

Circular dichroism (CD) spectroscopy is a key technique used to study these conformational

changes.

Quantitative Biophysical Data

The interaction of TAT (48-57) with various biological molecules and model systems has been

quantified using several biophysical techniques. The following tables summarize key

guantitative data from the literature.

Experimental

Parameter Value . Reference
Conditions
Single-molecule
Diffusion Coefficient 5.3+£0.3 um?/s tracking on Giant )
(on neutral GUVs) (DPPC/cholesterol) Unilamellar Vesicles
(GUVs)
5.2+ 0.1 um3/s 4]
(DOPC/cholesterol)
o o Single-molecule
Diffusion Coefficient ) o
o 3.3+0.2 uma/s tracking on anionic [3]
(on anionic GUVSs)
GUVs
Table 1: Diffusion Coefficients of TAT (48-57) on Model Membranes
Interacting Dissociation .
Technique Reference
Molecule Constant (Kd)

(6.0 £ 0.6) x 105 M1

Heparan Sulfate o
(Binding Constant, Ko)

Isothermal Titration
Calorimetry (ITC)

[8]

Binds to both with
Importin o/ comparable affinity (in

vitro)

Fluorescence-based

binding assays

[7]
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Table 2: Binding Affinities of TAT (48-57) Peptide

Cellular Translocation Mechanisms

The mechanism by which TAT (48-57) enters cells is multifaceted and appears to involve
multiple pathways, which can be broadly categorized into direct translocation and endocytosis.
The initial and crucial step for many of these pathways is the electrostatic interaction of the
cationic peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell
surface.[9][10][11]

Direct Translocation

Direct penetration of the plasma membrane is a proposed energy-independent pathway.
Molecular dynamics simulations suggest a mechanism involving strong interactions between
the peptide's arginine residues and the phosphate groups of the lipid bilayer. This interaction
can lead to the formation of a transient, unstable pore through which the peptide translocates
by diffusing on the pore's surface.[12] The presence of phosphatidylethanolamine, a lipid that
induces negative membrane curvature, has been shown to facilitate this process and pore
formation.[4]

Endocytic Pathways

TAT (48-57) can also be internalized through various energy-dependent endocytic
mechanisms. These pathways are generally considered to be the primary route of entry,
especially for larger cargo molecules conjugated to the peptide. The key endocytic routes
implicated in TAT (48-57) uptake include:

o Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits
that invaginate to form vesicles.[13][14]

o Caveolin-Mediated Endocytosis: This process utilizes caveolae, which are small, flask-
shaped invaginations of the plasma membrane.[3]

o Macropinocytosis: This is a receptor-independent endocytic process that involves the
formation of large vesicles (macropinosomes) and is dependent on actin cytoskeleton
remodeling.[15][16]
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The relative contribution of each pathway can vary depending on the cell type and
experimental conditions.[3][13]

Experimental Protocols

The characterization of TAT (48-57) biophysical properties relies on a suite of specialized
experimental techniques. Below are detailed methodologies for some of the key experiments.

Circular Dichroism (CD) Spectroscopy

This technique is used to assess the secondary structure of the peptide in different
environments.

Protocol:

o Sample Preparation: Prepare a stock solution of TAT (48-57) peptide in a suitable buffer
(e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for measurement is
typically in the micromolar range (e.g., 10 uM).[6][17] To study conformational changes,
prepare samples in the presence of membrane mimetics like trifluoroethanol (TFE) at various
concentrations (e.g., 30% Vv/v).[6]

e Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for far-uv
spectra, typically from 190 to 260 nm.[17]

¢ Measurement:

o Record a baseline spectrum of the buffer (or buffer with TFE) alone in a clean quartz
cuvette.

o Record the CD spectrum of the peptide solution.

o Acquire at least three scans for both the baseline and the sample and average them to
improve the signal-to-noise ratio.[17]

o Data Analysis: Subtract the averaged buffer spectrum from the averaged peptide spectrum to
obtain the final CD spectrum of the peptide. The resulting spectrum can be analyzed to
estimate the percentage of different secondary structural elements (e.g., alpha-helix, beta-
sheet, random coil).
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Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of binding interactions, such as
the binding constant (Ko) and enthalpy change (AH).

Protocol:
e Sample Preparation:

o Prepare solutions of the TAT (48-57) peptide and its binding partner (e.g., heparan sulfate)
in the same dialysis buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to minimize heats of
dilution.[8]

o Degas both solutions prior to the experiment to prevent air bubbles in the calorimeter cell.

e Instrument Setup: Use a high-sensitivity isothermal titration calorimeter. Set the experimental
temperature (e.g., 28°C).[8]

o Titration:

o Fill the sample cell with the binding partner solution (e.g., heparan sulfate at a low
micromolar concentration).

o Fill the injection syringe with the TAT (48-57) peptide solution at a significantly higher
concentration.

o Perform a series of small, sequential injections of the peptide solution into the sample cell
while monitoring the heat change.

o Data Analysis: Integrate the heat flow peaks from each injection and plot them against the
molar ratio of the reactants. Fit the resulting binding isotherm to a suitable binding model
(e.g., a single set of identical sites) to extract the binding constant, stoichiometry, and
enthalpy of the interaction.[8]

Fluorescence Spectroscopy for Membrane Interaction

This method is used to study the interaction and partitioning of the peptide with lipid
membranes.
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Protocol:
e Sample Preparation:

o Synthesize or purchase a fluorescently labeled TAT (48-57) peptide (e.g., with a porphyrin
derivative).[18]

o Prepare small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) with the
desired lipid composition (e.g., DMPC).[18]

e Measurement:
o Use a spectrofluorometer.
o Record the fluorescence emission spectrum of the labeled peptide in an aqueous buffer.

o Add the liposome solution to the peptide solution and record the emission spectrum again.
[18]

o Data Analysis: Analyze any changes in the fluorescence spectrum, such as a shift in the
emission maximum or a change in fluorescence intensity. A red shift in the emission
spectrum upon addition of liposomes is indicative of the peptide binding to and partitioning
into the lipid membrane.[18]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to
the TAT (48-57) peptide.

Caption: Workflow for Circular Dichroism Spectroscopy Analysis of TAT (48-57).
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Caption: Cellular Uptake Pathways of TAT (48-57) Peptide.

This guide provides a foundational understanding of the biophysical properties of the TAT (48-
57) peptide. Further research and exploration of its interactions with specific cellular
components will continue to refine our knowledge and expand its applications in the field of
drug delivery and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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